4-Bromo-2-methoxy-3,5-dimethylpyridine
Overview
Description
4-Bromo-2-methoxy-3,5-dimethylpyridine is a heterocyclic organic compound with the molecular formula C8H10BrNO. This compound is part of the pyridine family, characterized by a bromine atom at the 4-position, a methoxy group at the 2-position, and two methyl groups at the 3 and 5 positions on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-3,5-dimethylpyridine typically involves the bromination of 2-methoxy-3,5-dimethylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, leading to consistent product quality. Additionally, the purification of the compound is typically achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4-amino-2-methoxy-3,5-dimethylpyridine or 4-thio-2-methoxy-3,5-dimethylpyridine.
Oxidation: Formation of 2-methoxy-3,5-dimethylpyridine-4-carboxylic acid.
Reduction: Formation of 2-methoxy-3,5-dimethylpyridine.
Scientific Research Applications
4-Bromo-2-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxy-3,5-dimethylpyridine
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
- 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide
Uniqueness
4-Bromo-2-methoxy-3,5-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.
Properties
IUPAC Name |
4-bromo-2-methoxy-3,5-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-10-8(11-3)6(2)7(5)9/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVFSCDQWUULIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Br)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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